molecular formula C24H19N B13643910 2-[2-(2-phenylphenyl)phenyl]aniline

2-[2-(2-phenylphenyl)phenyl]aniline

Cat. No.: B13643910
M. Wt: 321.4 g/mol
InChI Key: VIKQYNAUXZAYKJ-UHFFFAOYSA-N
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Description

2-[2-(2-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a phenyl group, which is further connected to another phenyl group, forming a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed amination of halogenated arenes with aniline derivatives. This process requires the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-[2-(2-phenylphenyl)phenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The simplest aromatic amine, consisting of a phenyl group attached to an amino group.

    Diphenylamine: Contains two phenyl groups attached to an amino group.

    Triphenylamine: Contains three phenyl groups attached to an amino group.

Uniqueness

2-[2-(2-phenylphenyl)phenyl]aniline is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its multi-phenyl arrangement provides a larger surface area for interactions, making it suitable for applications requiring specific molecular recognition and binding .

Properties

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

IUPAC Name

2-[2-(2-phenylphenyl)phenyl]aniline

InChI

InChI=1S/C24H19N/c25-24-17-9-8-16-23(24)22-15-7-6-14-21(22)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H,25H2

InChI Key

VIKQYNAUXZAYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4N

Origin of Product

United States

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